molecular formula C8H17BrN2O B1379681 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide CAS No. 1803600-46-5

1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide

Cat. No.: B1379681
CAS No.: 1803600-46-5
M. Wt: 237.14 g/mol
InChI Key: LHIKXNBPCJHAKU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide is a chemically unique scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a conformationally restricted cyclobutane ring, a structure that is increasingly valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of both an aminomethyl group and a dimethylcarboxamide moiety on the same carbon atom makes this molecule a versatile intermediate for synthetic elaboration. While specific biological data for this precise molecule is not fully established in the public domain, its structural profile suggests potential as a key building block in the synthesis of more complex molecules for pharmaceutical targeting. Research into structurally related cyclobutane-containing compounds has shown their application in developing modulators for various biological targets, such as enzyme inhibitors . Consequently, this reagent holds promise for use in hit-to-lead optimization campaigns, particularly in programs aiming to leverage the properties of saturate ring systems to modulate molecular characteristics like solubility, metabolic stability, and three-dimensional shape. This product is strictly for research applications in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.BrH/c1-10(2)7(11)8(6-9)4-3-5-8;/h3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIKXNBPCJHAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCC1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydantoin-Based Synthesis of Aminocyclobutane Derivatives

One of the historically significant and efficient methods for synthesizing aminocyclobutane carboxylic acid derivatives is the hydantoin synthesis pathway. This method has been documented to yield the target amino acid derivatives with high efficiency (up to 97% yield) and involves:

  • Starting from cyclobutane-1,1-dicarboxylic acid diamide.
  • Conversion to 5,5-trimethylenehydantoin via Ingold’s method.
  • Hydrolysis and subsequent functional group transformations to yield the amino acid derivative.

This method is advantageous because it avoids problematic dehydrobromination that occurs in direct ammonolysis routes and provides high purity products suitable for further functionalization into carboxamide derivatives.

Gabriel Synthesis and Azide Reduction Attempts

Attempts to prepare the aminomethyl group via the Gabriel synthesis using potassium phthalimide on brominated cyclobutane intermediates have been largely unsuccessful due to:

  • Dehydrobromination side reactions.
  • Failure to replace bromine with azido groups effectively.
  • Low yields and formation of unsaturated by-products.

Similarly, the two-stage synthesis involving azide substitution followed by reduction to the amino group has been reported as ineffective for this specific cyclobutane system.

Nucleophilic Ring-Opening and Regiospecific Addition

Recent advances include:

  • Regiospecific nucleophilic addition of nitrogen-containing nucleophiles to bicyclo[1.1.0]butane derivatives.
  • Multi-step synthesis involving carboxylation, azido-group introduction via tetramethylguanidinium azide or trimethylsilazide, reduction of amide groups, and reductive elimination of protecting groups.

These methods allow for high regioselectivity and functional group tolerance, facilitating the synthesis of substituted aminocyclobutane carboxamides, including the dimethyl derivatives.

Use of Ethyl Isocyanoacetate and 1,3-Dibromopropane

A more recent preparative method achieving 95% yield involves:

  • Reaction of ethyl isocyanoacetate with 1,3-dibromopropane.
  • Follow-up transformations to install the aminomethyl and carboxamide functionalities.

This method is notable for its high yield and scalability, making it suitable for laboratory and industrial synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide precursors.

Salt Formation: Hydrobromide Preparation

The hydrobromide salt is typically prepared by:

  • Dissolving the free base 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide in an appropriate solvent such as ethanol or methanol.
  • Adding hydrobromic acid (HBr) solution dropwise under controlled temperature.
  • Precipitation or crystallization of the hydrobromide salt.
  • Isolation by filtration and drying under vacuum.

This salt form enhances compound stability and solubility, facilitating handling and further pharmaceutical or chemical applications.

Summary Table of Preparation Methods

Methodology Key Steps Yield (%) Advantages Limitations
Hydantoin Synthesis Cyclobutane dicarboxylic acid → hydantoin → hydrolysis Up to 97 High yield, well-established Multi-step, requires hydantoin intermediate
Gabriel Synthesis / Azide Reduction Bromide substitution → azide → reduction <50 Classical approach Low yield, side reactions
Nucleophilic Ring-Opening Bicyclo[1.1.0]butane derivatives → nucleophilic addition → reduction ~90 Regioselective, functional group tolerant Multi-step, specialized reagents
Ethyl Isocyanoacetate Route Reaction with 1,3-dibromopropane → transformations ~95 High yield, scalable Requires isocyanoacetate availability
Hydrobromide Salt Formation Free base + HBr → crystallization Quantitative Stabilizes compound, easy isolation Requires careful acid handling

Research Findings and Analytical Data

  • The hydantoin synthesis route remains the benchmark for preparing aminocyclobutane carboxylic acids due to its reproducibility and high yield.
  • Attempts to substitute bromine with azide or amine groups directly on cyclobutane rings often lead to elimination or unsaturation side products, reducing yield and purity.
  • Regiospecific nucleophilic additions to bicyclobutane intermediates provide a versatile platform for synthesizing various substituted cyclobutane derivatives, including the target compound.
  • Hydrobromide salts of amines, including this compound, show enhanced crystallinity and stability, which is crucial for pharmaceutical formulation and storage.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclobutane core combined with dual functional groups (aminomethyl and carboxamide). Below is a comparative analysis with analogous compounds:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide Cyclobutane Aminomethyl, dimethylcarboxamide, HBr salt C8H17BrN2O 237.14 High solubility (salt form), 95% purity, used in drug discovery
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () Cyclopropene Bromophenyl, diethylcarboxamide C14H15BrN2O 307.19 Synthesized via carbodiimide coupling (77% yield), crystalline solid (mp 102.2–102.5°C)
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride () Cyclopropane Aminomethyl, dimethylsulfonamide, HCl salt C6H15ClN2O2S 214.71 Sulfonamide group increases acidity; potential protease inhibition applications
1-(Aminomethyl)cyclobutane-1-sulfonamide hydrochloride () Cyclobutane Aminomethyl, sulfonamide, HCl salt C5H13ClN2O2S 200.69 Similar cyclobutane core but lacks carboxamide; used in kinase inhibitor studies
1-Amino-1-cyclobutanecarboxylic acid () Cyclobutane Amino, carboxylic acid C5H9NO2 115.13 Zwitterionic properties; precursor for peptide synthesis

Key Differences and Implications

  • The cyclobutane core in the target compound balances stability and conformational flexibility .
  • Functional Groups: The carboxamide group in the target compound provides hydrogen-bonding capability, enhancing target binding in drug design. In contrast, sulfonamide derivatives () offer stronger acidity (pKa ~1–2) due to the -SO2NH2 group, useful in enzyme inhibition . The aminomethyl substituent in the target compound and its analogs (e.g., ) facilitates interactions with biological targets (e.g., ion channels, receptors) .
  • Salt Form : Hydrobromide (target) vs. hydrochloride () salts influence solubility and crystallinity. Bromide salts generally have lower solubility in polar solvents than chlorides but may exhibit better bioavailability in lipid-rich environments .

Biological Activity

1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide, also known by its CAS number 1803600-46-5, is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C8H16N2O·HBr
  • Molecular Weight : 224.23 g/mol
  • Structure : The compound features a cyclobutane ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atom.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antineoplastic Properties : Preliminary studies suggest that the compound may have potential as an antitumor agent due to its ability to interact with cellular pathways involved in cancer cell proliferation .
  • Enzyme Modulation : The compound has been investigated for its effects on various enzymes, potentially influencing metabolic pathways and cellular signaling .
  • Neuroprotective Effects : Some studies suggest that it may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The mechanism of action for this compound is not fully elucidated but may involve:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.
  • Alkylation Potential : As an alkylating agent, it may modify nucleophilic sites on biomolecules, leading to changes in their function .

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

  • Antitumor Activity :
    • A study demonstrated that this compound inhibited the growth of certain cancer cell lines in vitro. The IC50 values varied depending on the cell type, indicating selective activity .
  • Enzyme Inhibition :
    • Research indicated that the compound could inhibit specific enzymes involved in metabolic processes. For instance, it showed a significant reduction in enzyme activity related to glucose metabolism, suggesting potential applications in metabolic disorders .
  • Neuroprotective Studies :
    • In animal models, the compound exhibited protective effects against oxidative stress-induced neuronal damage. Behavioral assays indicated improved cognitive function following treatment with the compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityMechanism of Action
Compound AAntineoplasticEnzyme inhibition
Compound BNeuroprotectiveAntioxidant effects
Compound CAntimicrobialMembrane disruption

This comparative analysis suggests that while there are similarities in biological activities among these compounds, the specific mechanisms and efficacy can vary significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by aminomethylation and carboxamide functionalization. For example, analogous compounds (e.g., cyclopropyl derivatives) are synthesized via reductive amination or nitrile reduction steps . Key challenges include controlling stereochemistry during cyclobutane ring closure and minimizing byproducts during hydrobromide salt formation. Purification often requires recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane gradients .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclobutane protons appear as distinct multiplets in the δ 1.5–2.5 ppm range, while the aminomethyl group (–CH₂NH₂) resonates near δ 2.8–3.2 ppm. The N,N-dimethyl carboxamide group shows a singlet at δ 2.9–3.1 ppm for the dimethyl protons and a carbonyl (C=O) signal at δ 170–175 ppm in ¹³C NMR .
  • IR : Strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm functional groups. The hydrobromide salt exhibits a broad O–H stretch (~2500 cm⁻¹) due to hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from hygroscopicity (common in hydrobromide salts) or pH-dependent solubility. Systematic studies should:

  • Measure solubility in buffered solutions (pH 3–9) using UV-Vis spectroscopy or gravimetric analysis.
  • Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, N,N-dimethylcarboxamide derivatives show reduced stability in acidic conditions due to hydrolysis .

Q. What experimental designs are suitable for evaluating the compound’s biological activity, particularly in neuropharmacology?

  • Methodological Answer :

  • In vitro assays : Use SH-SY5Y neuronal cells to measure dose-dependent effects on neurotransmitter uptake (e.g., serotonin/norepinephrine) via radiolabeled substrates. Compare with structurally similar compounds like Milnacipran hydrochloride, which modulates monoamine reuptake .
  • In vivo models : Administer the compound in rodent models (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses. Monitor plasma pharmacokinetics using LC-MS/MS to correlate exposure with efficacy .

Q. How does the hydrobromide counterion influence physicochemical properties compared to other salts (e.g., hydrochloride)?

  • Methodological Answer : The hydrobromide salt generally has higher molar solubility in water than hydrochloride due to bromide’s lower lattice energy. However, bromide may increase hygroscopicity, requiring storage under anhydrous conditions. Comparative studies using DSC/TGA reveal hydrobromide salts often exhibit higher melting points (~200–220°C) and better thermal stability .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

  • Methodological Answer : Racemization is common at the cyclobutane chiral center. Strategies include:

  • Using low-temperature (<0°C) reaction conditions during ring-closing steps.
  • Employing chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereocontrol .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • DFT calculations : Predict conformational stability of the cyclobutane ring and hydrogen-bonding interactions with biological targets (e.g., monoamine transporters).
  • Docking studies : Use AutoDock Vina to simulate binding to the serotonin transporter (SERT) active site, comparing poses with known inhibitors like Duloxetine .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data from MTT vs. LDH assays?

  • Methodological Answer : MTT assays measure mitochondrial activity (false positives possible with redox-active compounds), while LDH assays detect membrane integrity. Cross-validate using flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. For carboxamide derivatives, false MTT signals may arise from thiol group interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Reactant of Route 2
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide

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